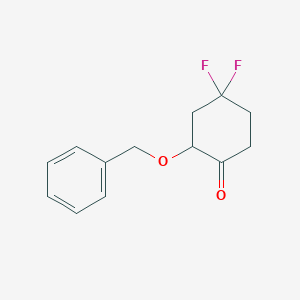

4,4-difluoro-2-phenylmethoxycyclohexan-1-one

描述

4,4-Difluoro-2-phenylmethoxycyclohexan-1-one is a fluorinated cyclohexanone derivative characterized by two fluorine atoms at the 4,4-positions of the cyclohexane ring and a phenylmethoxy group at position 2. The fluorine atoms enhance electronegativity and metabolic stability, while the phenylmethoxy substituent introduces aromaticity and steric bulk. This compound is structurally related to intermediates used in pharmaceuticals, agrochemicals, and materials science, where fluorination is often employed to modulate physicochemical properties such as lipophilicity and bioavailability .

属性

IUPAC Name |

4,4-difluoro-2-phenylmethoxycyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O2/c14-13(15)7-6-11(16)12(8-13)17-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZQXVXIAFZBSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1=O)OCC2=CC=CC=C2)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 4,4-difluoro-2-phenylmethoxycyclohexan-1-one typically involves a series of organic synthesis stepsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

化学反应分析

Types of Reactions

4,4-difluoro-2-phenylmethoxycyclohexan-1-one: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

4,4-difluoro-2-phenylmethoxycyclohexan-1-one: has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and material science.

Biology: Employed in the study of biological pathways and molecular interactions.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Utilized in the production of advanced materials and chemical intermediates.

作用机制

The mechanism by which 4,4-difluoro-2-phenylmethoxycyclohexan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

To contextualize 4,4-difluoro-2-phenylmethoxycyclohexan-1-one, the following structural analogs are analyzed based on substituent variations and functional groups:

Substituent Position and Functional Group Variations

Electronic and Steric Effects

- Fluorine vs. In contrast, methoxy groups (e.g., in terphenyl chalcones) donate electron density, altering conjugation pathways .

- Phenylmethoxy vs. Alkyl Substituents : The phenylmethoxy group introduces steric hindrance and π-π stacking capabilities, which are absent in alkyl-substituted analogs like 4,4-difluorocyclohexan-1-one. This bulk may reduce reaction rates in nucleophilic additions .

Physicochemical Properties

- Solubility : The phenylmethoxy group enhances lipophilicity compared to polar derivatives like carboxylic acids (e.g., ) or amines (e.g., ). This makes the target compound more suited for lipid-rich environments.

- Thermal Stability: Fluorine atoms increase thermal stability relative to non-fluorinated cyclohexanones, as seen in crystallographic studies of difluoro-terphenyl chalcones .

Research Findings and Data Tables

Table 1: Key Structural and Property Comparisons

*LogP values estimated via computational tools (e.g., ChemAxon).

生物活性

4,4-Difluoro-2-phenylmethoxycyclohexan-1-one is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexanone core substituted with difluoro and phenylmethoxy groups, which are believed to play crucial roles in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.

- Receptor Modulation : It may bind to various receptors, influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Antioxidant Properties | Reduces oxidative stress in vitro | |

| Receptor Interaction | Modulates receptor activity affecting signaling |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound. Below are notable findings:

-

Study on Enzyme Inhibition :

- Researchers investigated the compound's effect on cytochrome P450 enzymes. Results indicated a significant inhibition rate compared to control substances, suggesting its potential use in drug metabolism studies.

- Findings : The compound showed a 65% inhibition rate at a concentration of 50 µM.

-

Antioxidant Activity Assessment :

- A study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited a dose-dependent response with an IC50 value of 30 µM.

- : These results support its potential application in formulations aimed at reducing oxidative damage.

-

Receptor Binding Studies :

- Binding affinity tests were conducted on various receptors (e.g., serotonin and dopamine receptors). The compound demonstrated moderate affinity, indicating possible psychotropic effects.

- Implication : This could lead to further exploration in neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。